L-687414 In Vivo LTP Preservation vs. MK-801 (Dizocilpine) Abolition Under Neuroprotective Dosing
In a direct head-to-head in vivo study, L-687414 largely preserved NMDA receptor-dependent long-term potentiation (LTP) in the dentate gyrus of anesthetized rats under a neuroprotective dosing regimen, whereas the NMDA channel blocker MK-801 (dizocilpine) completely abolished LTP [1].
| Evidence Dimension | Preservation of hippocampal long-term potentiation (LTP) in vivo under neuroprotective dosing |
|---|---|
| Target Compound Data | LTP remained largely intact |
| Comparator Or Baseline | MK-801 (dizocilpine) completely abolished LTP |
| Quantified Difference | Qualitative difference: LTP preserved vs. abolished |
| Conditions | Anesthetized rats; LTP induced by high-frequency stimulation of medial perforant path (mPP) afferents; L-687,414 dosing: 28 mg/kg i.v. bolus + 28 mg/kg/h infusion; MK-801 dosing: 0.12 mg/kg i.v. bolus + 1.8 µg/kg/h infusion |
Why This Matters
This demonstrates that L-687414 permits a level of physiological NMDA receptor signaling necessary for synaptic plasticity, a key advantage over channel blockers in studies where preservation of cognitive function or normal network activity is critical.
- [1] Priestley T, Marshall GR, Hill RG, Kemp JA. L-687,414, a low efficacy NMDA receptor glycine site partial agonist in vitro, does not prevent hippocampal LTP in vivo at plasma levels known to be neuroprotective. British Journal of Pharmacology. 1998;124(7):1405-1412. View Source
